Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium
Brand Name: Vulcanchem
CAS No.: 14767-37-4
VCID: VC21006530
InChI: InChI=1S/2C10H9O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7H,1H3;;/q2*-1;;+2
SMILES: CC(=O)CC(=O)C1=CC=CC=C1.CC(=O)CC(=O)C1=CC=CC=C1.O=[V]
Molecular Formula: C20H18O5V
Molecular Weight: 389.3 g/mol

Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium

CAS No.: 14767-37-4

Cat. No.: VC21006530

Molecular Formula: C20H18O5V

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium - 14767-37-4

Specification

CAS No. 14767-37-4
Molecular Formula C20H18O5V
Molecular Weight 389.3 g/mol
IUPAC Name oxovanadium(2+);1-phenylbutane-1,3-dione
Standard InChI InChI=1S/2C10H9O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7H,1H3;;/q2*-1;;+2
Standard InChI Key AKWIQDLAMYMHDA-UHFFFAOYSA-N
Isomeric SMILES CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.O=[V+2]
SMILES CC(=O)CC(=O)C1=CC=CC=C1.CC(=O)CC(=O)C1=CC=CC=C1.O=[V]
Canonical SMILES CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.O=[V+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator